5-(3-BOC-Aminophenyl)nicotinic acid
Description
5-(3-BOC-Aminophenyl)nicotinic acid is a nicotinic acid derivative featuring a tert-butoxycarbonyl (BOC)-protected amine group on the phenyl ring at the 3-position of the pyridine backbone. The BOC group serves as a protective moiety for the amine, enhancing stability during synthetic processes while allowing selective deprotection under acidic conditions (e.g., trifluoroacetic acid, TFA) . This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and materials science research. Its structure combines the bioactivity of nicotinic acid (Vitamin B3) with the versatility of aryl amine functionalities, making it valuable for constructing complex molecules like metal-organic frameworks (MOFs) or drug candidates .
Properties
IUPAC Name |
5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-14-6-4-5-11(8-14)12-7-13(15(20)21)10-18-9-12/h4-10H,1-3H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKIGGIFSYTJLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-BOC-Aminophenyl)nicotinic acid typically involves the protection of the amino group of 3-aminophenylboronic acid with a BOC group, followed by a Suzuki-Miyaura coupling reaction with a nicotinic acid derivative. The reaction conditions for the Suzuki-Miyaura coupling include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production methods for 5-(3-BOC-Aminophenyl)nicotinic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: protection of the amino group, coupling reaction, and purification. The use of automated reactors and continuous flow systems can enhance efficiency and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(3-BOC-Aminophenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can remove the BOC protecting group, revealing the free amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the BOC group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to replace the BOC group.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Free amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-BOC-Aminophenyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-BOC-Aminophenyl)nicotinic acid involves its interaction with specific molecular targets. The BOC group protects the amino group, allowing selective reactions at other sites of the molecule. Upon deprotection, the free amino group can interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Differences
Industrial and Academic Use
- The BOC derivative is favored in multistep syntheses for its stability, whereas carboxyphenyl and trifluoromethyl analogs are prioritized in materials science and drug development, respectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
